Thiol-PEG8-acid

Catalog No.
S545237
CAS No.
866889-02-3
M.F
C19H38O10S
M. Wt
458.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiol-PEG8-acid

CAS Number

866889-02-3

Product Name

Thiol-PEG8-acid

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C19H38O10S

Molecular Weight

458.6 g/mol

InChI

InChI=1S/C19H38O10S/c20-19(21)1-2-22-3-4-23-5-6-24-7-8-25-9-10-26-11-12-27-13-14-28-15-16-29-17-18-30/h30H,1-18H2,(H,20,21)

InChI Key

SKYJRDAORYSCAL-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Thiol-PEG8-acid

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCS)C(=O)O

The exact mass of the compound Thiol-PEG8-acid is 458.2186 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Thiol-PEG8-acid (CAS 866889-02-3) is a discrete, heterobifunctional polyethylene glycol linker featuring a thiol (-SH) group for covalent attachment to transition metal surfaces and a terminal carboxylic acid (-COOH) for EDC/NHS-mediated amide coupling . With a precise 8-unit PEG spacer (molecular weight 458.56 g/mol), this compound provides a highly hydrophilic, flexible tether. In industrial and advanced research procurement, it serves as a critical raw material for synthesizing stable antibody-drug conjugates (ADCs), functionalizing plasmonic nanoparticles, and creating self-assembled monolayers (SAMs) that require strict control over hydrodynamic radius and non-specific protein fouling .

Substituting Thiol-PEG8-acid with generic alkyl thiols (such as 11-mercaptoundecanoic acid, MUA) or shorter PEG analogs introduces critical failure points in aqueous processability and in vivo stability. Alkyl thiols form rigid, hydrophobic monolayers that frequently cause irreversible nanoparticle aggregation in high-ionic-strength physiological buffers and require organic solvents for initial dissolution [1]. Conversely, while Thiol-PEG4-acid is water-soluble, its shorter spacer often fails to provide sufficient steric repulsion to prevent protein corona formation or opsonization . Furthermore, utilizing low-cost polydisperse PEG mixtures instead of this discrete (monodisperse) PEG8 compound results in batch-to-batch irreproducibility in conjugate loading ratios and unpredictable chromatographic retention times during downstream purification.

Colloidal Stability and Aggregation Resistance in High-Salt Media

Surface functionalization with Thiol-PEG8-acid provides enhanced steric stabilization compared to standard alkyl thiols. Studies comparing HS-PEG8-COOH to 11-mercaptoundecanoic acid (MUA) demonstrate that PEG8-coated gold nanoparticles maintain their localized surface plasmon resonance (LSPR) and resist aggregation in physiological buffers [1]. MUA-functionalized particles suffer from hydrophobic collapse and aggregation due to their reliance on purely electrostatic repulsion, which is easily screened by electrolytes. Furthermore, Thiol-PEG8-acid allows for completely aqueous ligand exchange, whereas MUA requires methanol dissolution [2].

Evidence DimensionAqueous processability and buffer stability
Target Compound DataSoluble in water; maintains monodisperse nanoparticle suspension in physiological salts
Comparator Or BaselineMUA (HS-C11-COOH): Requires methanol; induces nanoparticle aggregation via hydrophobic interactions
Quantified DifferenceElimination of organic solvent requirement and prevention of salt-induced aggregation
ConditionsLigand exchange on citrate-capped AuNPs and subsequent buffer exposure

Procurement of PEG8 over MUA is essential for formulating stable nanomedicines and biosensors that must operate reliably in high-ionic-strength biological fluids.

Optimized Spacer Length for Pharmacokinetics and Steric Shielding

The discrete 8-unit PEG spacer provides an optimal balance between hydrophilicity and conjugation efficiency. Comparative structural analyses of discrete PEG linkers indicate that a PEG8 spacer provides an extended length of approximately 3.9 nm, significantly larger than the ~2.5 nm length of a PEG4 analog . This increased hydrodynamic volume translates to an increased 'stealth' effect, reducing clearance rates and extending circulation half-life in bioconjugates. Unlike excessively long chains (e.g., PEG24), PEG8 minimizes severe steric hindrance that can impair the binding affinity of the targeting antibody or reduce the efficiency of the initial EDC/NHS coupling reaction [1].

Evidence DimensionSpacer length and hydrodynamic shielding
Target Compound DataPEG8: ~3.9 nm extended length, optimal stealth properties without severe conjugation hindrance
Comparator Or BaselinePEG4: ~2.5 nm extended length, insufficient shielding; PEG24: excessive steric hindrance
Quantified Difference~56% increase in spacer length over PEG4, improving in vivo circulation
ConditionsBioconjugate formulation and pharmacokinetic optimization

Selecting PEG8 over PEG4 or PEG24 allows developers to maximize the circulation half-life of ADCs without compromising manufacturing yields or target binding affinity.

Lyophilization Compatibility and Redispersion Efficiency

The integration of Thiol-PEG8-acid onto nanoparticle surfaces dramatically improves downstream manufacturability, particularly during freeze-drying processes. Research on gold nanorods (AuNRs) demonstrates that particles functionalized with HS-PEG8-COOH can be successfully lyophilized in the presence of sucrose and subsequently redispersed in water without any significant loss in optical density (OD_LSPR) [1]. In stark contrast, baseline citrate-capped AuNRs undergo irreversible aggregation during the same lyophilization and redispersion cycle, highlighting the robust lyoprotective effect of the PEG8 layer[1].

Evidence DimensionPost-lyophilization redispersion recovery
Target Compound DataHS-PEG8-COOH AuNRs: Complete redispersion with preserved LSPR optical density
Comparator Or BaselineCitrate-capped AuNRs: Irreversible aggregation and loss of LSPR signal
Quantified DifferencePrevention of irreversible aggregation during freeze-drying
ConditionsLyophilization with 10 wt% sucrose and aqueous reconstitution

The ability to lyophilize and reconstitute functionalized particles without yield loss is a critical procurement requirement for commercial scale-up and long-term product storage.

Antibody-Drug Conjugate (ADC) Development

Where this compound is the right choice for linking cytotoxic payloads to monoclonal antibodies, providing the necessary hydrophilicity to prevent conjugate aggregation while maintaining an optimal ~3.9 nm spacer to ensure target binding and limit steric hindrance .

Gold Nanoparticle Biosensor Formulation

Where this compound is the right choice for replacing citrate or MUA on plasmonic nanoparticles, enabling stable, aqueous-based functionalization with capture antibodies via EDC/NHS chemistry without risking salt-induced aggregation in physiological buffers [1].

Lyophilized Nanomedicine Manufacturing

Where this compound is the right choice for surface-coating therapeutic nanoparticles prior to freeze-drying, ensuring that the final product can be stored as a stable powder and cleanly redispersed in clinical settings without irreversible aggregation[2].

Purity

>90% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

458.21856858 Da

Monoisotopic Mass

458.21856858 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

1-Mercapto-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid

Dates

Last modified: 08-15-2023
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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